molecular formula C8H8ClNO2 B1293591 Methyl 2-amino-4-chlorobenzoate CAS No. 5900-58-3

Methyl 2-amino-4-chlorobenzoate

Cat. No.: B1293591
CAS No.: 5900-58-3
M. Wt: 185.61 g/mol
InChI Key: YPSSCICDVDOEAI-UHFFFAOYSA-N
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Description

Historical Context and Significance of Aminochlorobenzoate Derivatives in Organic Chemistry

The development of aminobenzoate and chlorobenzoate derivatives is rooted in the broader history of organic chemistry, where the functionalization of benzene (B151609) rings has been a central theme. Pyridine and its derivatives, for instance, are crucial in heterocyclic chemistry and are frequently involved in hydrogen-bonding interactions. nih.gov Similarly, compounds like 4-Chlorobenzoic acid have been identified as important intermediates in the chemical or biological breakdown of pesticides and herbicides. nih.gov The synthesis of these molecules, often through esterification of the corresponding carboxylic acids, is a fundamental reaction taught in organic chemistry. For example, the preparation of aminobenzoate esters can be achieved by reacting the aminobenzoic acid with an alcohol in the presence of an acid catalyst. researchgate.netchemicalbook.com The presence of both an amino group and a halogen on the benzene ring, as seen in aminochlorobenzoate derivatives, offers multiple sites for further chemical modification, making them valuable precursors in the synthesis of more complex molecules.

Current Research Trajectories and Academic Relevance of Methyl 2-amino-4-chlorobenzoate (B8601463)

Current research involving Methyl 2-amino-4-chlorobenzoate primarily focuses on its utility as a chemical intermediate. It is recognized as a useful building block in the synthesis of pharmaceuticals. researchgate.net The structure of this compound, specifically the arrangement of the amino, chloro, and methyl ester groups on the benzene ring, allows for a variety of chemical transformations.

One of the key reactions involving this compound is its use as a precursor for the synthesis of quinazolinones, which are important scaffolds in medicinal chemistry and natural products. researchgate.net The synthesis of this compound itself is typically achieved through the esterification of 2-amino-4-chlorobenzoic acid using methanol (B129727) and a catalyst like hydrogen chloride or thionyl chloride. prepchem.comprepchem.com

The reactivity of related halogenated benzoates is also an area of active investigation. For instance, Methyl 4-chlorobenzoate (B1228818) can undergo hydrodehalogenation to yield methyl benzoate (B1203000) and can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds. sigmaaldrich.com These types of reactions highlight the potential synthetic pathways that could be applicable to this compound, expanding its utility in creating diverse molecular architectures.

Positioning this compound within the Broader Scope of Halogenated Benzoates and Anthranilates

This compound belongs to the classes of halogenated benzoates and anthranilates (esters of 2-aminobenzoic acid). Halogenated benzoates are a class of compounds where one or more hydrogen atoms on the benzene ring of a benzoate ester are replaced by halogen atoms. These compounds are studied for various applications; for example, certain halogenated benzoate derivatives have been shown to possess anti-fungal properties. nih.gov The specific halogen and its position on the ring can significantly influence the compound's chemical and biological properties.

Anthranilates, on the other hand, are characterized by the presence of an amino group at the ortho position relative to the ester group. This arrangement can lead to intramolecular hydrogen bonding, which can influence the molecule's conformation and reactivity. researchgate.net

This compound is distinguished by having both a chloro-substituent and an amino group on the benzoate structure. This dual functionalization sets it apart from simpler compounds like methyl 4-chlorobenzoate or methyl 4-aminobenzoate. chemicalbook.comsigmaaldrich.com Its isomeric relationship with compounds such as Methyl 2-amino-5-chlorobenzoate and Methyl 4-amino-2-chlorobenzoate is also noteworthy, as the relative positions of the functional groups can lead to different chemical properties and synthetic applications. prepchem.comtcichemicals.comnjxinbell.com

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 5900-58-3 glpbio.comchembk.comwikidata.org
Molecular Formula C₈H₈ClNO₂ glpbio.comchembk.comwikidata.orgcymitquimica.com
Molecular Weight 185.61 g/mol cymitquimica.com
Appearance Pale brown powder or crystals cymitquimica.com
Melting Point 67.0 °C wikidata.org
InChI Key YPSSCICDVDOEAI-UHFFFAOYSA-N cymitquimica.com

Advanced Synthetic Strategies for this compound

The synthesis of this compound can be broadly categorized into two main approaches: the direct esterification of the corresponding carboxylic acid and more complex, multi-step synthetic sequences. Each approach offers distinct advantages and is chosen based on factors such as precursor availability, desired purity, and scalability.

Esterification Reactions Employing 2-amino-4-chlorobenzoic Acid Precursors

The most direct method for the synthesis of this compound is the esterification of 2-amino-4-chlorobenzoic acid with methanol. This transformation can be achieved under acidic or basic conditions, with each pathway having its own set of catalysts and reaction conditions.

Acid-catalyzed esterification, commonly known as Fischer-Speier esterification, is a widely used method for the synthesis of esters from carboxylic acids and alcohols. masterorganicchemistry.com This equilibrium-driven process typically employs a strong acid catalyst to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol. masterorganicchemistry.com

In the context of synthesizing this compound, 2-amino-4-chlorobenzoic acid is reacted with an excess of methanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The use of excess methanol helps to shift the equilibrium towards the formation of the ester product. The reaction is typically carried out under reflux conditions to achieve a reasonable reaction rate. libretexts.org The esterification of amino acids can be more challenging than that of simple carboxylic acids due to their zwitterionic nature, but the use of a strong acid catalyst helps to overcome this by protonating the amino group and rendering the carboxylic acid group more reactive. nih.gov

A similar approach involves the use of thionyl chloride (SOCl₂) in methanol. Thionyl chloride reacts with methanol to generate hydrogen chloride in situ, which then acts as the catalyst for the esterification. This method can be advantageous as it avoids the direct handling of corrosive concentrated acids.

Catalyst Solvent Temperature Reaction Time Yield
Sulfuric Acid (H₂SO₄)MethanolRefluxSeveral hoursGood to Excellent
Thionyl Chloride (SOCl₂)MethanolRefluxSeveral hoursHigh

The data in this table is based on general Fischer-Speier esterification procedures and analogous reactions.

Base-catalyzed esterification provides an alternative route to this compound. This method typically involves the deprotonation of the carboxylic acid to form a carboxylate salt, which is then reacted with a methylating agent.

A common approach involves the use of an inorganic base, such as potassium carbonate (K₂CO₃), and a methylating agent like dimethyl sulfate (B86663) ((CH₃)₂SO₄). guidechem.com In this process, 2-amino-4-chlorobenzoic acid is first treated with potassium carbonate in a suitable organic solvent, such as N,N-dimethylformamide (DMF), to form the potassium salt of the carboxylic acid. guidechem.com Subsequently, dimethyl sulfate is added to the reaction mixture, leading to the formation of the methyl ester. guidechem.com The reaction is typically carried out at room temperature after an initial cooling step. guidechem.com This method is often efficient and can proceed under milder conditions than some acid-catalyzed pathways. guidechem.com

Base Methylating Agent Solvent Temperature Yield
Potassium Carbonate (K₂CO₃)Dimethyl Sulfate ((CH₃)₂SO₄)DMFRoom TemperatureHigh (e.g., ~95%)

The data in this table is based on a procedure for the synthesis of the closely related Methyl 2-amino-3-chlorobenzoate. guidechem.com

In recent years, there has been a significant push towards the development of more environmentally friendly synthetic methods. In the context of esterification, this has led to the exploration of greener catalysts and reagents.

One such approach is the use of dimethyl carbonate (DMC) as a green methylating agent. DMC is a non-toxic and biodegradable alternative to traditional methylating agents like dimethyl sulfate and methyl halides. semanticscholar.org The reaction can be carried out in the presence of a base, such as potassium carbonate, and often benefits from the use of a phase transfer catalyst to enhance the reaction rate. researchgate.net This methodology offers a safer and more sustainable route for the synthesis of methyl esters. semanticscholar.org

Another green chemistry strategy involves the use of solid acid catalysts. These catalysts, which can be easily separated from the reaction mixture and recycled, offer a more sustainable alternative to homogeneous acid catalysts like sulfuric acid. Various solid acids, including zeolites and ion-exchange resins, have been shown to be effective for esterification reactions.

Green Reagent/Catalyst Co-reagent/Catalyst Advantages
Dimethyl Carbonate (DCC)Potassium Carbonate (K₂CO₃)Non-toxic, biodegradable methylating agent.
Solid Acid Catalysts-Recyclable, reduced waste generation.

Multi-step Synthetic Sequences

While direct esterification is a common route, multi-step synthetic sequences starting from readily available precursors can also be employed to produce 2-amino-4-chlorobenzoic acid, which is the immediate precursor to this compound.

A conceptual multi-step synthesis of a substituted aminobenzoic acid can be illustrated by a pathway starting from m-toluic acid. Although this specific sequence leads to a different isomer, the individual reaction types are fundamental in organic synthesis and can be adapted to produce the desired 2-amino-4-chlorobenzoic acid precursor.

The synthesis begins with the nitration of m-toluic acid. This is an electrophilic aromatic substitution reaction where the methyl and carboxylic acid groups on the benzene ring direct the incoming nitro group (-NO₂) to specific positions. Treatment of m-toluic acid with a mixture of nitric acid and sulfuric acid would lead to the introduction of a nitro group onto the aromatic ring. google.com

The subsequent step is the hydrogenation of the nitro group to an amino group (-NH₂). This reduction is commonly achieved using a variety of reducing agents, with catalytic hydrogenation being a prevalent method. This involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). google.com

The final key transformation is the chlorination of the resulting aminobenzoic acid. This is another electrophilic aromatic substitution reaction where a chlorine atom is introduced onto the benzene ring. The position of chlorination is directed by the existing amino and carboxylic acid groups. A variety of chlorinating agents can be used, such as N-chlorosuccinimide (NCS) or dichlorohydantoin, often in a suitable solvent like N,N-dimethylformamide. google.com

Following these steps to produce 2-amino-4-chlorobenzoic acid, the final esterification can be carried out as described in the previous sections to yield this compound.

Reaction Step Reagents Purpose
NitrationNitric Acid (HNO₃), Sulfuric Acid (H₂SO₄)Introduction of a nitro group. google.com
HydrogenationHydrogen (H₂), Palladium on Carbon (Pd/C)Reduction of the nitro group to an amino group. google.com
ChlorinationDichlorohydantoin, Benzoyl PeroxideIntroduction of a chlorine atom. google.com

This table outlines the general steps and reagents for a multi-step synthesis of a substituted aminobenzoic acid, based on a patented process for a related compound. google.com

Derivatization from Related Halogenated Aromatic Compounds

A primary route to this compound involves the derivatization of readily available dichlorobenzoates. For instance, the synthesis can commence from Methyl 2,4-dichlorobenzoate. This precursor undergoes a nucleophilic aromatic substitution reaction where one of the chlorine atoms is replaced by an amino group. This transformation is typically achieved using a source of ammonia (B1221849) or an equivalent reagent under conditions that favor the selective replacement of one halogen over the other, a process influenced by the electronic environment of the aromatic ring.

Another approach is the chlorination of a related aminobenzoate. For example, the chlorination of methyl 3-amino-4-chlorobenzoate using N-chlorosuccinimide can yield a dichlorinated product, demonstrating how halogenation of an existing aminobenzoate structure can be a viable synthetic pathway. prepchem.com

Catalytic Approaches in this compound Synthesis

Catalysis offers powerful and efficient methods for constructing the carbon-nitrogen bonds essential to the structure of this compound.

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are highly effective for forming C-N bonds. libretexts.org This reaction couples an amine with an aryl halide and has revolutionized the synthesis of arylamines due to its broad substrate scope and functional group tolerance. wikipedia.orgacsgcipr.org

In the context of synthesizing this compound, a plausible pathway involves the palladium-catalyzed amination of a dihalogenated benzoate precursor, such as Methyl 2,4-dichlorobenzoate. The reaction would utilize a palladium catalyst, often a Pd(0) or Pd(II) salt, in conjunction with a specialized phosphine (B1218219) ligand and a base. acsgcipr.org The development of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) has been crucial for improving reaction efficiency and selectivity. youtube.com

The general catalytic cycle for this transformation involves three key steps:

Oxidative Addition : The Pd(0) catalyst inserts into the aryl-halide bond of the halogenated benzoate. youtube.com

Ligand Exchange/Amine Coordination : The amine displaces the halide from the palladium complex. youtube.com

Reductive Elimination : The desired C-N bond is formed, releasing the arylamine product and regenerating the active Pd(0) catalyst. libretexts.orgyoutube.com

The choice of ligand, base, and solvent is critical for optimizing the reaction yield and can be tailored to the specific substrates. nih.gov While direct examples for this specific molecule are specialized, the general applicability of the Buchwald-Hartwig amination to a wide range of aryl halides makes it a key strategic approach. wikipedia.org

Table 1: Key Components in Palladium-Mediated Amination Reactions
ComponentFunction/ExamplesSignificance
Palladium PrecatalystPd(OAc)₂, Pd₂(dba)₃Source of the active Pd(0) catalyst. libretexts.org
LigandBulky, electron-rich phosphines (XPhos, SPhos, BINAP, DPPF). wikipedia.orgyoutube.comStabilizes the catalyst, enhances reactivity, and facilitates key steps in the catalytic cycle. youtube.com
BaseSodium tert-butoxide (NaOtBu), Lithium bis(trimethylsilyl)amide (LiHMDS), Potassium carbonate (K₂CO₃). libretexts.orgnih.govActivates the amine nucleophile for coordination to the palladium center. youtube.com
SolventToluene, Dioxane, THF. libretexts.orgacsgcipr.orgSolubilizes reactants and influences catalyst stability and activity.

The use of bio-sourced catalysts, or biocatalysts, represents a growing field in green chemistry. Enzymes such as lipases and amine dehydrogenases offer mild reaction conditions and high selectivity.

For the synthesis of ester functionalities, as seen in this compound, lipases are particularly relevant. Lipases can catalyze esterification reactions between a carboxylic acid (e.g., 2-amino-4-chlorobenzoic acid) and an alcohol (methanol). nih.gov These enzymatic reactions can often be performed in non-aqueous solvents to shift the equilibrium towards ester formation. researchgate.net While hydrolysis is the native function of lipases, their activity can be reversed in organic media. nih.gov Lipases from sources like Candida rugosa and Rhizomucor miehei have been successfully used for the synthesis of various aminoacyl esters. researchgate.netnih.gov

For the amination step, amine dehydrogenases (AmDHs) and transaminases are emerging as powerful biocatalysts for the synthesis of chiral amines from ketones. frontiersin.orgwhiterose.ac.uk While direct application to aryl halides is less common for native enzymes, research is ongoing to engineer enzymes for such transformations. Combining biocatalysis with chemocatalysis in one-pot syntheses is also a promising strategy, where an enzyme produces a chiral amine that is then coupled to an aryl halide using a palladium catalyst. researchgate.net

Mechanistic Investigations of Formation and Transformation Reactions

Understanding the reaction mechanisms is fundamental to controlling the synthesis and predicting the reactivity of this compound.

Nucleophilic Acyl Substitution Mechanisms in Ester Formation

The formation of the methyl ester group from its parent carboxylic acid, 2-amino-4-chlorobenzoic acid, and methanol is a classic example of nucleophilic acyl substitution, specifically a Fischer esterification. This reaction is typically catalyzed by a strong acid, such as sulfuric acid. organic-chemistry.org

The mechanism proceeds through several reversible steps:

Protonation of the Carbonyl : The acid catalyst protonates the carbonyl oxygen of the carboxylic acid. This greatly increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.com

Nucleophilic Attack : A molecule of methanol, acting as a nucleophile, attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate. organic-chemistry.org

Proton Transfer : A proton is transferred from the oxonium ion (the former alcohol) to one of the hydroxyl groups. This converts the hydroxyl group into a good leaving group (water). masterorganicchemistry.com

Elimination of Water : The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.

Deprotonation : The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final methyl ester product. masterorganicchemistry.com

Because the reaction is in equilibrium, it is often necessary to use an excess of the alcohol or to remove water as it forms to drive the reaction to completion. organic-chemistry.org

Electrophilic Aromatic Substitution Patterns on Substituted Benzoates

The aromatic ring of this compound is substituted with three different groups: an amino group (-NH₂), a chloro group (-Cl), and a methyl carboxylate group (-COOCH₃). The interplay of these substituents dictates the position of any subsequent electrophilic aromatic substitution (EAS) reactions. unizin.org

-NH₂ (Amino) Group : This is a powerful activating group and a strong ortho, para-director. It donates electron density to the ring through resonance, making the ring much more reactive than benzene. libretexts.org

-Cl (Chloro) Group : This is a deactivating group but an ortho, para-director. It withdraws electron density inductively (deactivating) but can donate electron density through resonance, which directs incoming electrophiles to the ortho and para positions. lumenlearning.com

-COOCH₃ (Methyl Carboxylate) Group : This is a deactivating group and a meta-director. It withdraws electron density from the ring through both induction and resonance, making the ring less reactive. The deactivation is most pronounced at the ortho and para positions, leaving the meta position as the most likely site for electrophilic attack. unizin.org

Table 2: Directing Effects of Substituents on the Benzoate Ring
SubstituentPosition on RingEffect on ReactivityDirecting Effect
-NH₂2Activating (Strong). libretexts.orgOrtho, Para-directing. libretexts.org
-Cl4Deactivating (Weak). lumenlearning.comOrtho, Para-directing. lumenlearning.com
-COOCH₃1Deactivating (Strong). unizin.orgMeta-directing. unizin.org

Unveiling the Synthetic Pathways of this compound: A Detailed Examination

This compound , a significant intermediate in organic synthesis, possesses a unique molecular architecture that makes it a valuable building block for more complex molecules. This article delves into the synthetic methodologies and reaction pathways pertinent to this compound and its related chemical families. We will explore established synthetic routes, including the preparation of its precursor, and discuss relevant reaction mechanisms such as Radical Nucleophilic Substitution (SRN1) and the Cannizzaro reaction, which are fundamental to understanding the reactivity of related aromatic compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-amino-4-chlorobenzoate
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InChI

InChI=1S/C8H8ClNO2/c1-12-8(11)6-3-2-5(9)4-7(6)10/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPSSCICDVDOEAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
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DSSTOX Substance ID

DTXSID90207743
Record name Methyl 4-chloroanthranilate
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Molecular Weight

185.61 g/mol
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CAS No.

5900-58-3
Record name Methyl 2-amino-4-chlorobenzoate
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Record name Methyl 4-chloroanthranilate
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Chemical Reactivity and Derivatization Strategies

Reactions Involving the Amino Group

The presence of the amino group on the benzene (B151609) ring of Methyl 2-amino-4-chlorobenzoate (B8601463) makes it a valuable precursor for a variety of chemical transformations, including acylation, condensation, and diazotization reactions.

Acylation Reactions and Amide Formation

The amino group of Methyl 2-amino-4-chlorobenzoate can readily undergo acylation to form the corresponding amides. This reaction is typically achieved by treating the aminoester with an acylating agent such as an acyl chloride or an acid anhydride (B1165640). youtube.com These reactions are fundamental in peptide synthesis and the creation of various amide-containing compounds. nih.gov The reactivity of the acylation can be enhanced by using coupling agents like 1-hydroxybenzotriazole (B26582) (HOBt) or more reactive variants, which speed up the reaction and minimize side products. umich.edu

For instance, the reaction with an acid chloride proceeds through nucleophilic attack of the amino group on the carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion. youtube.com This process is often carried out in the presence of a base to neutralize the hydrochloric acid formed during the reaction.

Table 1: Examples of Acylation Reactions

Acylating Agent Product
Acetyl chloride Methyl 2-(acetylamino)-4-chlorobenzoate
Benzoyl chloride Methyl 2-(benzoylamino)-4-chlorobenzoate

Condensation Reactions Leading to Heterocyclic Systems

This compound is a key starting material for the synthesis of various heterocyclic compounds, most notably quinazolinones. researchgate.netnih.govnih.gov These structures are of significant interest due to their wide range of biological activities. nih.govnih.gov

The synthesis of quinazolinones often involves the condensation of this compound with a one-carbon (C1) source. researchgate.net For example, reaction with formamidine (B1211174) acetate (B1210297) in formamide (B127407) at elevated temperatures can yield the corresponding quinazolin-4-one. researchgate.net Another approach involves a copper-catalyzed reaction with methanol (B129727), which serves as both a C1 source and a green solvent. researchgate.net The proposed mechanism for the latter involves the oxidation of methanol to formaldehyde, which then reacts with the aminobenzoate to form an imine intermediate that cyclizes to the quinazolinone. researchgate.net

Condensation with 1,3-dicarbonyl compounds can also lead to the formation of other heterocyclic systems. documentsdelivered.com

Table 2: Synthesis of Quinazolinone Derivatives

Reagent(s) Resulting Heterocycle
Formamidine acetate, formamide 7-Chloroquinazolin-4(3H)-one

Diazotization and Subsequent Transformations

The primary aromatic amino group of this compound can be converted into a diazonium salt through a process called diazotization. organic-chemistry.org This reaction is typically carried out at low temperatures using nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid. organic-chemistry.orgmasterorganicchemistry.com

The resulting diazonium salt is a highly versatile intermediate that can undergo a variety of subsequent transformations, most notably the Sandmeyer reaction. masterorganicchemistry.comorganic-chemistry.org In a Sandmeyer reaction, the diazonium group is replaced by a nucleophile, often with the aid of a copper(I) catalyst. organic-chemistry.orgnih.gov This allows for the introduction of a wide range of substituents onto the aromatic ring that are not easily introduced by direct substitution methods. organic-chemistry.org

Table 3: Potential Sandmeyer Reactions of Diazotized this compound

Reagent(s) Product
CuCl / HCl Methyl 2,4-dichlorobenzoate
CuBr / HBr Methyl 2-bromo-4-chlorobenzoate
CuCN / KCN Methyl 4-chloro-2-cyanobenzoate
KI Methyl 4-chloro-2-iodobenzoate

Reactions at the Ester Moiety

The ester functional group of this compound also allows for important chemical modifications, primarily through hydrolysis and transesterification.

Hydrolysis to 2-amino-4-chlorobenzoic Acid

The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, 2-amino-4-chlorobenzoic acid. sigmaaldrich.com This reaction can be carried out under either acidic or basic conditions. Basic hydrolysis, also known as saponification, is typically performed using a solution of a strong base such as sodium hydroxide (B78521) or potassium hydroxide in a mixture of water and an organic solvent like methanol or ethanol. The reaction mixture is often heated to drive the reaction to completion. Subsequent acidification of the reaction mixture protonates the carboxylate salt to yield the final carboxylic acid product.

Table 4: Hydrolysis of this compound

Conditions Product
NaOH(aq), heat, then H₃O⁺ 2-amino-4-chlorobenzoic acid

Transesterification Reactions

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. masterorganicchemistry.com For this compound, this means the methoxy (B1213986) group (-OCH₃) can be replaced by a different alkoxy group. This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com

In acid-catalyzed transesterification, the alcohol is typically used in large excess to drive the equilibrium towards the desired product. masterorganicchemistry.com In base-catalyzed transesterification, a catalytic amount of a base, such as the alkoxide corresponding to the new alcohol, is used. masterorganicchemistry.com This reaction is useful for synthesizing a variety of esters of 2-amino-4-chlorobenzoic acid from the readily available methyl ester.

Table 5: Examples of Transesterification Reactions

Alcohol Catalyst Product
Ethanol H₂SO₄ or NaOEt Ethyl 2-amino-4-chlorobenzoate
Propanol H₂SO₄ or NaOPr Propyl 2-amino-4-chlorobenzoate

Reactions on the Aromatic Ring

The introduction of additional halogen atoms onto the aromatic ring of this compound can lead to derivatives with altered chemical and physical properties. The existing amino and chloro substituents will direct the position of further electrophilic halogenation. The amino group is a strongly activating, ortho-, para-director, while the chloro group is a deactivating, ortho-, para-director. The ester group is a deactivating, meta-director. Considering these directing effects, further halogenation would be expected to occur at the positions ortho or para to the amino group, which are positions 3 and 5.

Enzymatic halogenation presents a green and highly selective method for the halogenation of aromatic compounds. nih.gov Flavin-dependent halogenases (FDHs) are capable of installing halogen atoms at specific positions on a variety of substrates. nih.gov While direct enzymatic halogenation of this compound has not been reported, the existence of enzymes that chlorinate tryptophan and other aniline (B41778) derivatives suggests that biocatalytic routes could be developed for the selective halogenation of this compound. nih.gov

Chemical halogenation using standard reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a suitable solvent or catalyst would likely lead to halogenation at the most activated positions, primarily position 5, due to steric hindrance from the adjacent ester group at position 3. The existence of commercially available related compounds, such as methyl 2-amino-4-bromobenzoate, indicates that such halogenated analogues are synthetically accessible. sigmaaldrich.com

PositionDirecting EffectsPredicted Reactivity for Electrophilic Halogenation
3Ortho to Amino (activating), Meta to Chloro (deactivating), Ortho to Ester (deactivating)Moderately favored, but sterically hindered.
5Para to Amino (activating), Ortho to Chloro (deactivating), Meta to Ester (deactivating)Highly favored due to strong activation from the amino group and less steric hindrance.
6Meta to Amino (deactivating), Meta to Chloro (deactivating), Para to Ester (deactivating)Disfavored.

Nitration and sulfonation are classic electrophilic aromatic substitution reactions that introduce nitro (—NO₂) and sulfonic acid (—SO₃H) groups, respectively, onto an aromatic ring. masterorganicchemistry.comlibretexts.org These reactions typically proceed by generating a strong electrophile (the nitronium ion, NO₂⁺, for nitration, and sulfur trioxide, SO₃, for sulfonation) in the presence of a strong acid like sulfuric acid. masterorganicchemistry.comlibretexts.org

For this compound, the directing effects of the substituents are crucial. The powerful activating and ortho-, para-directing effect of the amino group would dominate. Therefore, nitration and sulfonation are expected to occur primarily at position 5. libretexts.orglibretexts.org The reaction conditions would need to be carefully controlled, as the amino group can be protonated in strongly acidic media, which would convert it into a deactivating, meta-directing ammonium (B1175870) group.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid would likely yield methyl 2-amino-4-chloro-5-nitrobenzoate. masterorganicchemistry.comSulfonation: Reaction with fuming sulfuric acid (H₂SO₄/SO₃) would be expected to produce methyl 2-amino-4-chloro-5-sulfobenzoate. libretexts.orgyoutube.com Sulfonation is often a reversible process, which can be useful in synthetic strategies where the sulfonic acid group is used as a temporary blocking group. libretexts.orglibretexts.org

ReactionReagentsExpected Major Product
NitrationHNO₃, H₂SO₄Methyl 2-amino-4-chloro-5-nitrobenzoate
SulfonationFuming H₂SO₄ (SO₃, H₂SO₄)Methyl 2-amino-4-chloro-5-sulfobenzoate

The chloro-substituent on this compound makes it a suitable candidate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. tcichemicals.comlibretexts.org This reaction forms a new carbon-carbon bond by coupling an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. libretexts.orgyoutube.com

The Suzuki-Miyaura coupling typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base. tcichemicals.comyoutube.com The reaction has a broad scope and is tolerant of many functional groups. nih.gov While aryl chlorides are generally less reactive than aryl bromides or iodides, the use of specific ligands, such as electron-rich and sterically hindered phosphines (e.g., SPhos, XPhos), can facilitate the coupling of aryl chlorides. nih.govresearchgate.net

For this compound, a Suzuki-Miyaura reaction with an arylboronic acid (Ar-B(OH)₂) would yield a methyl 2-amino-4-arylbenzoate derivative. This strategy is highly valuable for the synthesis of biaryl compounds. Studies on the coupling of related compounds, such as 4-chloroanisole, have demonstrated the feasibility of using aryl chlorides in these transformations. nih.govresearchgate.net The reaction conditions, including the choice of catalyst, ligand, base, and solvent, would need to be optimized for this specific substrate. tcichemicals.com

Coupling PartnerCatalyst/LigandBaseProduct Type
Arylboronic acidPd(OAc)₂ / SPhos or XPhosK₂CO₃Methyl 2-amino-4-arylbenzoate
Alkenylboronic acidPd(PPh₃)₄Na₂CO₃Methyl 2-amino-4-alkenylbenzoate
Alkylboronic acidPd catalyst with specialized ligandsVariousMethyl 2-amino-4-alkylbenzoate

Synthesis of Complex Heterocyclic Scaffolds Utilizing this compound

This compound is a valuable precursor for the synthesis of quinazolinone derivatives, a class of heterocyclic compounds with a wide range of biological activities. nih.govarkat-usa.org The general strategy involves the reaction of the anthranilate derivative with a source of a one-carbon unit, followed by cyclization.

A common method for constructing the quinazolinone core is the reaction of an anthranilic acid or its ester with an amide or an aldehyde. organic-chemistry.orgresearchgate.net For instance, this compound can be reacted with formamide or other amides, often under heating or with a catalyst, to yield 7-chloroquinazolin-4(3H)-one derivatives. organic-chemistry.org

Another approach involves a two-step process where the amino group is first acylated, and then the resulting amide undergoes cyclization. For example, reaction with an acyl chloride followed by treatment with a dehydrating agent like acetic anhydride can form a benzoxazinone (B8607429) intermediate. nih.gov This intermediate can then be reacted with an amine or ammonia (B1221849) to furnish the corresponding quinazolinone.

More recent and "green" methods utilize catalysts to facilitate the synthesis under milder conditions. For example, copper-catalyzed reactions using methanol as both a C1 source and a solvent have been developed for the synthesis of quinazolinones from 2-aminobenzamides. researchgate.net Similarly, acid-functionalized magnetic silica (B1680970) nanoparticles have been used as a heterogeneous catalyst for quinazolinone synthesis in water. nih.gov Electrochemical methods have also emerged as a scalable and room-temperature approach for the acid-catalyzed cyclization of 2-aminobenzamides to form quinazolinones. arkat-usa.org These modern synthetic routes offer efficient and environmentally benign alternatives for the preparation of quinazolinone scaffolds from precursors like this compound.

Reaction PartnerConditionsProduct
FormamideHeat7-Chloroquinazolin-4(3H)-one
Acyl chloride, then NH₃Acetic anhydride for cyclization2-Substituted-7-chloroquinazolin-4(3H)-one
AldehydesAcid or metal catalyst2,3-Disubstituted-7-chloroquinazolin-4(3H)-one
MethanolCopper catalyst, Cs₂CO₃7-Chloroquinazolin-4(3H)-one

Thiophene (B33073) Derivatives

The synthesis of thiophene rings, particularly polysubstituted 2-aminothiophenes, is often achieved through the Gewald reaction. nih.gov This multicomponent reaction typically involves the condensation of a ketone or aldehyde with a compound containing an activated methylene (B1212753) group, such as an α-cyanoester, in the presence of elemental sulfur and a basic catalyst. nih.gov

While direct utilization of this compound in a classical Gewald reaction is not the primary route, its structural motifs are valuable in the synthesis of more complex fused systems like thieno[2,3-d]pyrimidines. The general and well-established strategy for these syntheses involves the initial preparation of a substituted 2-aminothiophene, which then serves as a scaffold for the subsequent annulation of the pyrimidine (B1678525) ring. nih.govnih.govijacskros.com

A common pathway to thieno[2,3-d]pyrimidines begins with a 2-aminothiophene-3-carboxylate, a molecule structurally related to the target compound of this article. ijacskros.comresearchgate.net For instance, methyl 2-aminothiophene-3-carboxylate can be reacted with urea (B33335) or isothiocyanates to form the fused pyrimidine ring, yielding thieno[2,3-d]pyrimidine-2,4-diones or their thio-analogs. ijacskros.comresearchgate.net

Formation of a 2-aminothiophene precursor: This is typically accomplished via the Gewald reaction, which assembles the thiophene ring from acyclic precursors. nih.gov

Cyclization to form the pyrimidine ring: The resulting 2-aminothiophene, which contains an amino group adjacent to an ester or nitrile function, is then cyclized with a suitable one-carbon synthon. Reagents like formamide, urea, or isothiocyanates are commonly employed for this purpose to construct the fused pyrimidine moiety. nih.govijacskros.com

Following this logic, derivatives of this compound could be chemically modified to participate in such reaction sequences, or the core structure can be incorporated after the formation of the initial thieno[2,3-d]pyrimidine (B153573) system.

Other Fused Ring Systems

This compound is a valuable precursor for the synthesis of various fused heterocyclic systems, most notably quinazolines and benzodiazepines. The presence of an amino group and a methyl ester on the benzene ring allows for a variety of cyclization strategies.

Quinazoline Derivatives:

Quinazolinones are a prominent class of fused heterocycles, and their synthesis often starts from anthranilic acid derivatives. This compound serves as a direct precursor to 7-chloro-substituted quinazolinones. A common synthetic route involves the condensation of this compound with acetic anhydride, which leads to the formation of 7-chloro-2-methyl-4H-benzo[d] nih.govgsconlinepress.comoxazin-4-one. gsconlinepress.comgsconlinepress.comresearchgate.net This intermediate can then be reacted with hydrazine (B178648) hydrate (B1144303) to yield 3-amino-7-chloro-2-methyl-quinazolin-4(3H)-one. gsconlinepress.comgsconlinepress.com

The general sequence is as follows:

Acylation and Cyclization: The amino group of this compound is first acylated, and subsequent intramolecular cyclization forms a benzoxazinone intermediate.

Ring Transformation: The benzoxazinone ring is then opened and re-closed by reacting with a suitable nitrogen-containing nucleophile, such as hydrazine or an amine, to form the quinazolinone core. gsconlinepress.comgsconlinepress.com

This methodology allows for the introduction of various substituents at the N-3 position of the quinazolinone ring, leading to a diverse range of derivatives. researchgate.net

Benzodiazepine (B76468) Derivatives:

The synthesis of 1,4-benzodiazepines, another important class of fused heterocycles, can also utilize precursors derived from 2-aminobenzoic acids. For instance, 2-amino-4-chlorobenzoic acid can be reacted with other molecules to build the seven-membered diazepine (B8756704) ring. nih.govresearchgate.net A key intermediate in many benzodiazepine syntheses is a 2-aminobenzophenone (B122507) derivative. The chloro-substituted phenyl ring of this compound would be incorporated into the final benzodiazepine structure, resulting in, for example, 7-chloro-1,4-benzodiazepine derivatives. google.comarxiv.orggoogle.com

One established method involves the cyclization of 2-(haloacetamido)-benzophenones with hexamethylenetetramine to form 1,4-benzodiazepin-2-ones. google.com This highlights that the amino group of the parent anthranilic acid derivative is first modified to introduce the necessary side chain for the subsequent cyclization. The synthesis of 3-substituted 1,4-benzodiazepine-2-ones can also be achieved through the alkylation of the corresponding benzodiazepine enolate. mdpi.com

A plausible synthetic pathway towards a 7-chloro-1,4-benzodiazepine-2-one could involve:

Conversion of this compound to a 2-amino-5-chlorobenzophenone (B30270) derivative.

Acylation of the amino group with a haloacetyl chloride (e.g., bromoacetyl chloride).

Intramolecular cyclization, often promoted by a reagent like hexamethylenetetramine, to furnish the 7-chloro-1,4-benzodiazepin-2-one skeleton. google.com

Advanced Spectroscopic and Computational Characterization in Academic Research

Spectroscopic Elucidation Techniques for Structural Confirmation

Spectroscopic methods form the cornerstone of molecular characterization, offering a non-destructive means to probe the chemical environment of atoms and the nature of chemical bonds within Methyl 2-amino-4-chlorobenzoate (B8601463).

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for delineating the carbon-hydrogen framework of a molecule. While specific experimental spectra for Methyl 2-amino-4-chlorobenzoate are not widely published, the expected chemical shifts and coupling patterns can be predicted based on the analysis of its structural analogues and established principles of NMR theory.

In the ¹H NMR spectrum, the aromatic protons are expected to appear as a set of multiplets in the range of δ 6.5–8.0 ppm. The proton on C5, situated between the chloro and amino groups, would likely be a doublet, while the protons on C3 and C6 would also show doublet or doublet of doublets splitting depending on their coupling constants. The amino (–NH₂) protons typically appear as a broad singlet, the chemical shift of which can be highly variable depending on solvent and concentration. The methyl (–OCH₃) protons would present as a sharp singlet, typically around δ 3.9 ppm.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the ester group is the most deshielded, expected to appear around δ 167 ppm. The aromatic carbons would resonate in the δ 110–150 ppm region, with their specific shifts influenced by the electronic effects of the amino, chloro, and methyl ester substituents. For instance, in a closely related derivative, Methyl 4-chloro-2-(2-chloroacetamido)benzoate, the aromatic carbons appear between δ 115 and 141 ppm. biorxiv.org The methyl carbon of the ester group is anticipated to have a chemical shift near δ 52 ppm. biorxiv.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: These are estimated values based on analogous compounds and substituent effects. Actual experimental values may vary.

¹H NMR Atom Predicted δ (ppm) Multiplicity
Ar-H (C3-H)6.5 - 6.7d
Ar-H (C5-H)6.6 - 6.8dd
Ar-H (C6-H)7.8 - 8.0d
-NH₂5.5 - 6.0br s
-OCH₃~3.9s
¹³C NMR Atom Predicted δ (ppm)
C=O~167
C-NH₂ (C2)~150
C-Cl (C4)~139
Ar-C115 - 135
-OCH₃~52

d = doublet, dd = doublet of doublets, br s = broad singlet, s = singlet

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show distinct absorption bands. The N–H stretching vibrations of the primary amine group are anticipated to appear as two bands in the region of 3300–3500 cm⁻¹. A strong, sharp absorption corresponding to the C=O stretch of the ester functional group would be prominent around 1680–1720 cm⁻¹. Aromatic C–H stretching vibrations are expected just above 3000 cm⁻¹, while the C–Cl stretching vibration would be observed in the fingerprint region, typically around 780 cm⁻¹. researchgate.net

Raman spectroscopy provides complementary information. While aromatic ring vibrations are often strong in both IR and Raman, the C=O stretch is typically weaker in Raman spectra compared to IR. The C-Cl bond, however, often gives rise to a strong Raman signal.

Table 2: Characteristic Vibrational Frequencies for this compound Note: Values are typical ranges for the specified functional groups.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Typical Intensity
Amine (N-H)Symmetric & Asymmetric Stretch3300 - 3500Medium
Aromatic (C-H)Stretch3000 - 3100Medium-Weak
Ester (C=O)Stretch1680 - 1720Strong
Amine (N-H)Bend~1600Medium
Aromatic (C=C)Ring Stretch1450 - 1600Medium-Variable
Ester (C-O)Stretch1100 - 1300Strong
Aryl Halide (C-Cl)Stretch700 - 800Medium-Strong

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental formula of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition.

For this compound (C₈H₈ClNO₂), the monoisotopic mass is 185.02435 Da. nih.gov Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum will exhibit a characteristic M+2 peak with about one-third the intensity of the molecular ion peak (M⁺).

In HRMS analysis, typically using electrospray ionization (ESI), the compound is often observed as a protonated molecule [M+H]⁺ or other adducts. For a derivative, Methyl 4-chloro-2-(2-chloroacetamido)benzoate, HRMS analysis confirmed its molecular formula with high accuracy (calculated for [M+H]⁺: 262.0032, found: 262.0037), demonstrating the utility of this technique. biorxiv.org

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound Adducts

Adduct Formula Calculated m/z
[M+H]⁺C₈H₉ClNO₂⁺186.03163
[M+Na]⁺C₈H₈ClNaNO₂⁺208.01357
[M+K]⁺C₈H₈ClKNO₂⁺223.98751
[M]⁺C₈H₈ClNO₂⁺185.02380

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. Aromatic compounds like this compound exhibit characteristic absorptions due to π → π* transitions of the benzene (B151609) ring and n → π* transitions involving the non-bonding electrons of the amino and carbonyl groups. The presence of the amino group (an auxochrome) and the chloro group on the benzene ring influences the position and intensity of these absorption maxima (λ_max). For comparison, a related compound, 7-chloro-2-methyl-4H-benzo[d] researchgate.net-oxazin-4-one, which shares a similar substituted benzene ring, shows a maximum absorption at 302 nm. researchgate.net

Crystallographic Studies and Solid-State Analysis

While spectroscopic methods confirm molecular structure, X-ray crystallography provides the definitive solid-state structure, revealing precise bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.

Single Crystal X-ray Diffraction (SC-XRD) for Molecular Conformation and Packing

As of now, a single crystal structure for this compound has not been deposited in the Cambridge Crystallographic Data Centre (CCDC). However, analysis of closely related structures, such as 2-amino-4-chlorobenzonitrile (B1265954), provides significant insight into the likely solid-state conformation and packing.

It is highly probable that the crystal structure of this compound is stabilized by intermolecular hydrogen bonds. The amino group (–NH₂) can act as a hydrogen bond donor, while the carbonyl oxygen of the ester group can act as an acceptor, leading to the formation of hydrogen-bonded chains or dimers. These interactions are crucial in dictating the supramolecular assembly of the molecules in the crystal lattice. Analysis of the crystal structure of 2-amino-4-chlorobenzonitrile revealed that molecules are linked by N–H···N intermolecular hydrogen bonds, forming a one-dimensional chain. A similar motif, likely involving N–H···O=C interactions, would be expected for this compound.

Table 4: Illustrative Crystallographic Data from an Analogous Compound (2-amino-4-chlorobenzonitrile) Note: This data is for a related compound and serves to illustrate the type of information obtained from SC-XRD.

Parameter Value
Crystal SystemTriclinic
Space GroupP-1
a (Å)3.8924 (9)
b (Å)6.7886 (15)
c (Å)13.838 (3)
α (°)77.559 (16)
β (°)88.898 (17)
γ (°)83.021 (17)
Dominant Intermolecular InteractionN–H···N Hydrogen Bonds

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to characterize the crystalline nature of a bulk material. It provides information on the crystal structure, phase purity, and crystallite size of a powdered sample. The technique works by irradiating the sample with X-rays and measuring the scattering intensity as a function of the scattering angle. The resulting diffraction pattern is a fingerprint of the crystalline solid.

In the context of substituted benzoates and similar aromatic compounds, PXRD is crucial for confirming that the bulk synthesized material is a single crystalline phase and is free from amorphous content or crystalline impurities. mdpi.com For instance, research on cocrystals and molecular salts involving chlorobenzoic acids demonstrates the use of PXRD to confirm the formation of new crystalline structures and to ensure their purity in the bulk sample. mdpi.comresearchgate.net The regularity and sharp peaks in a PXRD pattern are indicative of a well-ordered crystalline material. mdpi.com Furthermore, a simulated powder pattern can be generated from single-crystal X-ray diffraction data, which can then be compared to the experimental PXRD pattern of a bulk sample to verify structural identity and purity. mdpi.com

Below is a table representing typical data obtained from an X-ray diffraction analysis, based on data for related compounds.

Crystallographic ParameterDescriptionExample from Related Compound (Methyl 2-amino-5-chlorobenzoate) nih.gov
Crystal SystemThe symmetry system to which the crystal lattice belongs.Monoclinic
Space GroupA mathematical description of the symmetry of the crystal structure.P2₁/c (assumed from common packing, though not explicitly stated for this isomer)
a, b, c (Å)The lengths of the unit cell axes.a = 3.9480 Å, b = 9.0230 Å, c = 12.018 Å
α, β, γ (°)The angles between the unit cell axes.α = 90°, β = 94.10°, γ = 90°
Volume (ų)The volume of the unit cell.427.02 ų
ZThe number of molecules per unit cell.2

Computational Chemistry and Theoretical Investigations

Computational chemistry provides powerful tools for investigating molecular properties that can be difficult or time-consuming to measure experimentally. nih.gov Techniques like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations offer deep insights into the electronic structure, reactivity, and conformational flexibility of molecules like this compound.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. scienceopen.com By calculating the electron density, DFT can determine the optimized geometry and the energies of the molecular orbitals. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier molecular orbitals (FMOs).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for predicting a molecule's chemical reactivity, kinetic stability, and polarizability. nih.govnih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more chemically reactive. nih.gov

A DFT study on the closely related molecule 2-amino-4-chlorobenzonitrile (ACBN), performed at the B3LYP/6-311++G(d,p) level of theory, revealed that while the compound is stable, it possesses the ability to both donate and accept electrons. analis.com.my This analysis, which used data from a single-crystal structure, provides a valuable proxy for understanding the electronic properties of this compound. analis.com.my

The table below outlines the key parameters from a typical DFT and FMO analysis and includes data for the related ACBN molecule.

ParameterSignificanceCalculated Value for 2-amino-4-chlorobenzonitrile analis.com.my
EHOMO (eV)Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.-6.52 eV
ELUMO (eV)Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.-1.63 eV
Energy Gap (ΔE) (eV)ELUMO - EHOMO; indicates chemical reactivity and stability. A smaller gap implies higher reactivity.4.89 eV

Quantum chemical calculations are instrumental in predicting the reactivity of a molecule by analyzing its electronic properties and mapping potential reaction pathways. nih.gov These methods can estimate the energies of transition states and equilibria, allowing for the prediction of reaction outcomes before performing experiments. nih.govscienceopen.com

From the HOMO and LUMO energies obtained via DFT, several global reactivity descriptors can be calculated to quantify a molecule's reactivity. These include:

Chemical Hardness (η): A measure of resistance to change in electron distribution. Calculated as (ELUMO - EHOMO) / 2. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft."

Electronegativity (χ): The power of an atom or molecule to attract electrons. Calculated as -(ELUMO + EHOMO) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. Calculated as χ² / (2η).

For the related molecule 2-amino-4-chlorobenzonitrile, a Mulliken charge analysis revealed that the nitrogen atoms carry highly negative charges, suggesting they can act as nucleophilic centers in chemical reactions. analis.com.my This type of calculation helps predict which sites on the this compound molecule are most likely to be involved in reactions. Such computational insights can guide the development of new synthetic methodologies and explain observed reaction outcomes. nih.govrsc.org

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For a flexible molecule like this compound, which has rotatable bonds connecting the amino (-NH₂) and methyl ester (-COOCH₃) groups to the aromatic ring, MD simulations can explore its conformational landscape.

An MD simulation would model the interactions between atoms using a force field and solve Newton's equations of motion to generate a trajectory of atomic positions over time. Analysis of this trajectory can reveal:

Preferred Conformations: The most stable, low-energy arrangements of the molecule.

Conformational Flexibility: The ease with which the molecule transitions between different shapes. This is often analyzed by monitoring key dihedral angles, such as the rotation around the C-N and C-C(O) bonds.

Structural Stability: Assessed by calculating the root-mean-square deviation (RMSD) of the molecule's structure over the course of the simulation. nih.gov

Atomic Fluctuations: Identified by calculating the root-mean-square fluctuation (RMSF) for each atom, which highlights the most mobile regions of the molecule. mdpi.com

While no specific MD simulations for this compound are reported in the searched literature, this technique is widely applied to understand the conformational behavior of small organic molecules and how their shape influences their interactions and properties. nih.govchemrxiv.org

Analysis TechniquePurpose in Conformational Analysis
Root-Mean-Square Deviation (RMSD)Measures the average deviation of atomic positions from a reference structure over time, indicating overall structural stability. nih.gov
Root-Mean-Square Fluctuation (RMSF)Calculates the fluctuation of each atom around its average position, identifying flexible regions of the molecule (e.g., the amino and ester groups). mdpi.com
Dihedral Angle AnalysisTracks the rotation around specific bonds to determine the preferred orientation of substituent groups and the energy barriers between different conformers.
Principal Component Analysis (PCA)Reduces the complexity of the atomic motions into a few principal components, revealing the dominant collective motions and conformational changes of the molecule. nih.gov

Applications in Medicinal Chemistry and Pharmaceutical Sciences

Role as a Key Synthetic Intermediate in Pharmaceutical Development

The chemical reactivity of Methyl 2-amino-4-chlorobenzoate (B8601463) makes it a valuable starting material for constructing complex molecular architectures. The amino group can readily participate in condensation and cyclization reactions, while the methyl ester can be hydrolyzed or aminated to introduce further diversity. This versatility has been exploited by medicinal chemists to generate libraries of compounds for biological screening.

Synthesis of Anti-inflammatory and Analgesic Agents

Methyl 2-amino-4-chlorobenzoate and its parent structure, anthranilic acid, are foundational scaffolds in the synthesis of compounds targeting pain and inflammation. Derivatives of this compound have been instrumental in developing new classes of non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics.

A significant application involves the synthesis of quinazolinones. For example, the condensation of this compound with acetic anhydride (B1165640) yields a cyclic benzoxazinone (B8607429) intermediate. This intermediate can then be reacted with hydrazine (B178648) hydrate (B1144303) to form 3-amino-7-chloro-2-methyl-quinazolin-4(3H)-one, which has been evaluated for its analgesic properties. The quinazolinone core is a well-established pharmacophore in many biologically active compounds. nih.gov

Furthermore, the broader class of aminobenzoates has been extensively used to create potent analgesics. Research has shown that (4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates can exhibit analgesic potency several times greater than reference drugs like glafenine. nih.gov One notable example, antrafenine, a potent analgesic, is a derivative of this class. nih.gov The synthesis of various methyl salicylate (B1505791) and pyridazinone derivatives has also yielded compounds with significant anti-inflammatory and analgesic activities, often comparable to established drugs like aspirin (B1665792) and indomethacin. nih.govnih.gov

Derivative ClassSynthetic ApproachBiological ActivityReference Compound(s)
QuinazolinonesCondensation with acetic anhydride followed by reaction with hydrazine hydrate.Analgesic-
(4-Substituted Phenyl-1-piperazinyl)alkyl 2-aminobenzoatesPreparation of a series of aminobenzoate esters.Potent Analgesic, Minor Anti-inflammatoryGlafenine, Aminopyrine
Methyl Salicylate DerivativesSynthesis of derivatives bearing a piperazine (B1678402) moiety.Potent Anti-inflammatoryAspirin, Indomethacin
Pyridazinone DerivativesSynthesis of methyl 6-substituted-3(2H)-pyridazinone-2-ylacetates.Analgesic, Anti-inflammatoryAcetylsalicylic Acid, Indomethacin

Precursor for Antibacterial Compounds

The versatility of this compound extends to the development of antibacterial agents. The synthesis of quinazolinone derivatives from this precursor has proven to be a fruitful strategy in discovering new compounds to combat bacterial infections.

In a key synthetic pathway, this compound is condensed with acetic anhydride to produce 7-chloro-2-methyl-4H-benzo[d] nih.govresearchgate.net-oxazin-4-one. This intermediate is then treated with hydrazine hydrate to yield 3-amino-2-methyl-7-chloro-quinazolin-4(3H)-one. nih.gov Both of these synthesized compounds have demonstrated significant antibacterial activity against various pathogens. nih.gov

Specifically, these quinazolinone derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. The table below summarizes the antibacterial activity observed for these compounds against specific bacterial strains.

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
7-chloro-2-methyl-4H-benzo[d] nih.govresearchgate.net-oxazin-4-one (1)Staphylococcus aureus, Serratia marcescens6 – 12 mg/mL
3-amino-2-methyl-7-chloro-quinazolin-4(3H)-one (2)Staphylococcus aureus, Serratia marcescens6 – 12 mg/mL
Compound 1 & 2Klebsiella pneumonia, Pseudomonas aeruginosa6 – 9 mg/mL

The results indicate that the quinazolinone scaffold, derived from this compound, is a promising framework for developing new antibacterial drugs.

Intermediate in Anticancer Compound Synthesis

Derivatives of anthranilic acid, such as this compound, are crucial intermediates in the synthesis of various anticancer agents. mdpi.com The quinazolinone scaffold, which can be readily synthesized from this precursor, is a core structure in numerous compounds designed to inhibit cancer cell growth. nih.govunife.it

One important class of intermediates derived from o-anthranilic acids are 2-chloromethyl-4(3H)-quinazolinones. researchgate.netmdpi.com These compounds serve as versatile building blocks for creating a wide range of biologically active molecules, including potent anticancer agents with 4-anilinoquinazoline (B1210976) scaffolds. researchgate.netmdpi.com The synthesis of these key intermediates has been optimized to proceed in a one-pot reaction from the corresponding anthranilic acid. researchgate.netmdpi.com

Research has also focused on creating hybrid molecules. For example, quinazoline-indazole hybrid derivatives have been synthesized and shown to be potent inhibitors of VEGFR-2, a key target in angiogenesis. unife.it Furthermore, 4-anilinoquinazoline compounds bearing a benzamide (B126) group have demonstrated potent activity against EGFR mutations. unife.it While these studies may not always start with this compound itself, they highlight the importance of the substituted anthranilate framework in generating diverse and effective anticancer compounds.

Development of Adenosine (B11128) Receptor Modulators

The development of selective adenosine receptor modulators is a significant area of pharmaceutical research, with potential applications in treating inflammation, pain, glaucoma, and cancer. rsc.orgnih.gov The pyrimidine (B1678525) core, which is central to many adenosine receptor antagonists, can be constructed using precursors derived from anthranilates.

Specifically, research has focused on synthesizing A3 adenosine receptor antagonists. nih.gov Potent and selective antagonists have been developed based on the pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine scaffold. nih.gov Synthetic strategies have been devised to allow for the introduction of various functional groups onto this core structure to improve affinity and selectivity for the human A3 adenosine receptor. nih.govnih.gov For instance, the introduction of aminoester moieties at the 5-position of this pyrimidine core has yielded potent hA3 antagonists. nih.gov

The adenosine A2A receptor is another important target, and its modulation can affect a range of neuropsychiatric functions. The ability to synthesize diverse heterocyclic systems from precursors like this compound is valuable in the ongoing search for novel and selective modulators of these critical receptors.

Mechanistic Studies of Biological Activity (if applicable to derivatives)

Understanding the mechanism of action of compounds derived from this compound is crucial for their development as therapeutic agents. Studies on these derivatives have revealed their ability to modulate the activity of specific enzymes involved in disease pathways.

Enzyme Activity Modulation

Derivatives of this compound have been shown to exert their biological effects by interacting with and inhibiting key enzymes.

In the context of anti-inflammatory action, synthesized benzothiazole (B30560) and azetidinone derivatives have been found to inhibit cyclooxygenase (COX) enzymes. rsc.org Specifically, certain compounds showed selective inhibition of COX-2 over COX-1, which is a desirable characteristic for reducing the gastrointestinal side effects associated with traditional NSAIDs. rsc.org The mechanism involves blocking the metabolism of arachidonic acid to prostaglandins (B1171923) via the cyclooxygenase pathways. rsc.org In silico docking studies have also suggested that some pyrazolone-thiadiazole hybrids may act as inhibitors of 5-lipoxygenase (5-LOX), another important enzyme in the inflammatory cascade.

In the realm of anticancer research, novel pyrimidine derivatives of ursolic acid have been shown to induce apoptosis in cancer cells by suppressing key signaling pathways, including the RAS/Raf/MEK/ERK and PI3K/AKT/mTOR pathways. Molecular docking studies further suggest that MEK1 kinase could be a direct target for these compounds.

This ability to modulate specific enzyme activities underscores the therapeutic potential of compounds derived from the versatile this compound scaffold.

Protein Interaction Studies

The ability of a molecule to interact with specific proteins is fundamental to its mechanism of action. While direct protein interaction studies on this compound are not extensively documented in publicly available research, studies on its isomers and related benzoate (B1203000) derivatives provide significant insights into its potential binding behaviors.

For instance, research on methyl 4-amino-2-chlorobenzoate, an isomer of the title compound, has explored its interaction with key enzymes involved in cellular detoxification and antioxidant defense: glutathione (B108866) reductase (GR) and glutathione S-transferase (GST). In silico molecular docking studies estimated that methyl 4-amino-2-chlorobenzoate has one of the lowest binding energies for the GST receptor among the tested derivatives, suggesting a favorable interaction. researchgate.net Such studies are crucial in predicting the potential of these compounds to modulate the activity of vital enzymes.

Broader studies on methyl benzoate derivatives have also been conducted to understand their interactions with transport proteins like bovine serum albumin (BSA). These investigations, using spectroscopic techniques, have shown that methyl benzoate derivatives can bind to BSA, primarily through a static quenching mechanism, indicating the formation of a stable complex. mdpi.com The binding constants are typically in the order of 10⁴ M⁻¹, and thermodynamic analyses suggest that hydrogen bonding plays a significant role in this interaction. mdpi.com These findings underscore the capacity of the methyl benzoate scaffold to engage in meaningful interactions with proteins, a critical aspect for any potential drug candidate.

Cellular Pathway Investigations (e.g., PI3K/AKT via miRNA modulation)

The PI3K/AKT signaling pathway is a critical regulator of cell growth, proliferation, survival, and apoptosis, and its dysregulation is a hallmark of many cancers. nih.govnih.gov MicroRNAs (miRNAs) are small non-coding RNAs that can modulate this pathway, making them attractive targets for therapeutic intervention. nih.gov

A significant breakthrough in understanding the potential of aminobenzoic acid derivatives in this context comes from a study on 2-amino-3-chlorobenzoic acid (2A3CB) , an isomer of the carboxylic acid form of this compound. nih.gov This compound, isolated from Streptomyces coelicolor, was investigated for its anticancer properties against breast cancer cell lines. nih.gov The study revealed that 2A3CB exerts strong cytotoxic effects on MDA-MB-231 breast cancer cells and induces apoptosis. nih.gov Crucially, the mechanism of action was linked to the modulation of the PI3K/AKT pathway. The treatment with 2A3CB led to a downregulation of key markers in this pathway, alongside the modulation of specific miRNAs, which in turn influenced the expression of apoptotic proteins. nih.gov

This research provides compelling evidence that the chloro-substituted aminobenzoic acid scaffold can influence the PI3K/AKT pathway, a finding that has significant implications for cancer therapy. While this study was conducted on an isomer, it strongly suggests that this compound and its derivatives are promising candidates for similar investigations into their potential to modulate critical cellular signaling pathways for anticancer effects. nih.gov Further research into quinazoline-based derivatives has also shown the potential to dually inhibit PI3K and other enzymes like histone deacetylases (HDACs), demonstrating the versatility of scaffolds that can be derived from aminobenzoic acids. nih.gov

Quorum Sensing Inhibition

Quorum sensing (QS) is a cell-to-cell communication system in bacteria that controls the expression of virulence factors and biofilm formation. nih.govnih.gov Inhibiting QS is a promising anti-pathogenic strategy that can disarm bacteria without exerting selective pressure that leads to drug resistance.

While direct studies on the quorum sensing inhibitory activity of this compound are limited in the reviewed literature, research on other small aromatic molecules highlights the potential of this class of compounds. For example, 4-hydroxycinnamic acid has been shown to inhibit the growth of Streptococcus mutans and significantly reduce biofilm formation at sub-inhibitory concentrations. nih.gov This demonstrates that relatively simple phenolic compounds can effectively interfere with bacterial communication. nih.gov

Furthermore, extracts from fungi have yielded compounds that exhibit significant quorum quenching potential against pathogenic bacteria like Pseudomonas aeruginosa. nih.gov These studies often identify a range of bioactive molecules responsible for the observed activity. The investigation into various natural and synthetic compounds provides a strong rationale for screening simple, synthetically accessible molecules like Methyl 2--amino-4-chlorobenzoate and its derivatives for their ability to disrupt quorum sensing. The presence of the amino group and the chlorine atom on the aromatic ring could offer unique electronic and steric properties that may favor interaction with bacterial QS receptors.

Structure-Activity Relationship (SAR) Studies of Derivatives

The systematic modification of a lead compound to understand how chemical structure affects biological activity is a cornerstone of medicinal chemistry. For this compound, its utility as a scaffold is evident from various studies on its derivatives and related structures. nih.govnih.gov

The core structure of 2-aminobenzoic acid (anthranilic acid) is a well-established building block for a plethora of bioactive compounds, including anti-inflammatory agents. researchgate.netnih.gov SAR studies on these derivatives have shown that modifications at the amino and carboxyl groups, as well as substitutions on the benzene (B151609) ring, can lead to compounds with enhanced analgesic and anti-inflammatory properties. nih.gov For example, the synthesis of N-benzylidene derivatives of anthranilic acid and their subsequent conversion to thiazolidinones has yielded compounds with potent biological activities. nih.gov

More specifically, derivatives of 4-methylbenzamide, which can be synthesized from chlorobenzoate precursors, have been investigated as potential protein kinase inhibitors. nih.gov In these studies, the key idea was to preserve the N-(3-trifluoromethyl-phenyl)-4-methylbenzamide backbone while introducing various purine (B94841) derivatives. This approach led to the discovery of compounds with significant inhibitory activity against several cancer cell lines. nih.gov

Furthermore, the development of novel 2-aminobenzothiazole (B30445) derivatives, which can be synthesized from 2-aminobenzoic acid precursors, has been a fruitful area of research for anticancer agents. uokerbala.edu.iq By making substitutions on the C2-amino group, researchers have created a library of compounds and tested their effects on cancer cell lines and their ability to inhibit enzymes like PI3K. nih.gov These studies provide a clear framework for how the this compound scaffold can be systematically modified to optimize its interaction with biological targets and enhance its therapeutic potential.

Below is a table summarizing the activity of selected aminobenzoic acid derivatives and related compounds mentioned in the context of this article.

Compound/Derivative ClassTarget/ActivityKey FindingsReference
Methyl 4-amino-2-chlorobenzoateGlutathione S-transferase (GST)Predicted to have low binding energy, suggesting favorable interaction. researchgate.net
Methyl Benzoate DerivativesBovine Serum Albumin (BSA)Form stable complexes with BSA, with binding constants around 10⁴ M⁻¹. mdpi.com
2-Amino-3-chlorobenzoic acidPI3K/AKT Pathway in Breast CancerInduces apoptosis and downregulates PI3K/AKT markers via miRNA modulation. nih.gov
4-Hydroxycinnamic acidQuorum Sensing in S. mutansInhibits bacterial growth and biofilm formation. nih.gov
4-Methylbenzamide DerivativesProtein KinasesDerivatives show significant inhibitory activity against cancer cell lines. nih.gov
N-Benzylidene Anthranilic Acid DerivativesAnti-inflammatory/AnalgesicThiazolidinone derivatives exhibit potent biological activities. nih.gov
2-Aminobenzothiazole DerivativesAnticancer (PI3K inhibition)Novel derivatives show promising anticancer activity and inhibition of PI3K. nih.gov

Applications in Agrochemical Research

Intermediate in Herbicide and Pesticide Formulation

The utility of Methyl 2-amino-4-chlorobenzoate (B8601463) in the agrochemical industry is rooted in its function as a chemical intermediate. An intermediate is a molecule that is formed from reactants and reacts further to produce the desired final product. In this context, Methyl 2-amino-4-chlorobenzoate serves as a foundational scaffold upon which chemists build more elaborate molecular structures to elicit a specific biological response in a target weed or pest.

Research has demonstrated that aminobenzoic acid derivatives are extensively studied for a wide range of biological activities. researchgate.net The synthesis of new compounds often involves modifying the core structure of molecules like this compound. researchgate.netscholarsresearchlibrary.com For instance, the amino group (-NH2) and the methyl ester (-COOCH3) are reactive sites that can readily undergo chemical reactions to create amides, further esters, or other functional groups, leading to a diverse library of potential agrochemical agents. scholarsresearchlibrary.com Chlorobenzoic acids and their derivatives are recognized as important organic synthesis intermediates for agricultural chemicals. google.com The process of creating derivatives from a parent compound like para-amino benzoic acid (PABA) to produce esters and amides is a well-established method for generating new chemical entities for screening. scholarsresearchlibrary.com

The development process leverages the inherent reactivity of the intermediate. The table below outlines the key structural features of this compound that make it a valuable intermediate.

Structural FeatureChemical Reactivity and Importance in Synthesis
Amino Group (-NH2) Can be readily converted into amides, sulfonamides, or diazonium salts, allowing for the attachment of various other molecular fragments.
Aromatic Ring Provides a stable core structure that can be further functionalized. Its electronic properties influence the overall activity of the final molecule.
Chloro Substituent (-Cl) Influences the electronic nature of the ring and can affect the molecule's metabolic stability and binding affinity to its biological target.
Methyl Ester Group (-COOCH3) Can be hydrolyzed to a carboxylic acid or converted to an amide, providing another point for chemical modification to fine-tune the properties of the final herbicide or pesticide.

This strategic modification allows for the systematic development of compounds with optimized efficacy, selectivity, and environmental profiles.

Development of Crop Protection Agents

The synthesis of novel derivatives from intermediates like this compound is central to the discovery and development of new crop protection agents. nih.gov The goal is to create molecules that are highly effective against target species (e.g., specific weeds) while being safe for the crop (selective) and having a favorable environmental degradation profile.

The process involves creating a series of related compounds by making small, deliberate changes to the intermediate's structure. These new molecules are then subjected to rigorous screening to assess their herbicidal or pesticidal activity. For example, studies on other chemical classes have shown that even small modifications can lead to significant changes in biological effect, with some derivatives exhibiting potent activity against weeds like barnyard grass and slender amaranth (B1665344) while remaining safe for crops such as cotton. researchgate.net This structure-activity relationship (SAR) analysis is crucial for identifying the most promising candidates for further development. nih.gov

The development of new agents is also driven by the need to manage herbicide resistance. Over-reliance on a single herbicide or mechanism of action can lead to the evolution of resistant weed populations, rendering existing products ineffective. nih.gov By providing a scaffold for new chemical entities, this compound enables the creation of herbicides with potentially different modes of action or improved efficacy against resistant biotypes.

Mechanisms of Action in Agrochemical Contexts

While this compound is an intermediate and not typically an active herbicide itself, the derivatives synthesized from it often target fundamental biological processes in plants. A predominant mechanism of action for herbicides derived from amino acid-like precursors is the inhibition of amino acid biosynthesis. nih.govumn.eduunl.edu

Amino acids are the essential building blocks of proteins, which are required for virtually all aspects of plant growth and development. unl.edu Disrupting the synthesis of even one essential amino acid can halt plant development and ultimately lead to death. nih.govumn.edu Herbicides derived from aminobenzoic acid structures can function by inhibiting key enzymes in these biosynthetic pathways.

A primary target is the enzyme Acetolactate Synthase (ALS) , also known as Acetohydroxyacid Synthase (AHAS). nih.govpomais.com This enzyme is crucial for the production of the branched-chain amino acids: valine, leucine, and isoleucine. pomais.com Inhibition of ALS blocks the synthesis of these vital amino acids, leading to the cessation of plant growth, followed by symptoms like chlorosis (yellowing) and necrosis (tissue death). pomais.com Herbicide families known to inhibit the ALS enzyme include the sulfonylureas, imidazolinones, and triazolopyrimidines. umn.eduunl.edu

Another critical enzyme targeted by some amino acid-derived herbicides is 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase . nih.govumn.edu This enzyme is a key component of the shikimate pathway, which is responsible for the biosynthesis of the aromatic amino acids: phenylalanine, tyrosine, and tryptophan. nih.gov Glyphosate is a well-known example of an EPSP synthase inhibitor. umn.edu The shikimate pathway is also responsible for producing aminobenzoic acid in plants. nih.gov Herbicides that inhibit this pathway cut off the supply of these essential aromatic amino acids, leading to systemic plant death. umn.edu

The table below summarizes these common herbicide mechanisms of action.

Mechanism of ActionTarget EnzymePathway DisruptedResult in Plant
Amino Acid Synthesis Inhibition Acetolactate Synthase (ALS)Biosynthesis of Valine, Leucine, IsoleucineGrowth cessation, chlorosis, necrosis. pomais.com
Amino Acid Synthesis Inhibition EPSP SynthaseBiosynthesis of Phenylalanine, Tyrosine, TryptophanSystemic growth failure and plant death. umn.edu

Given its structure as an amino-substituted benzoic acid, it is plausible that derivatives of this compound are developed to function as inhibitors of these critical amino acid synthesis pathways.

Environmental and Toxicological Research Perspectives

Environmental Fate and Degradation Pathways of Related Chlorinated Benzoates

Chlorinated benzoates are introduced into the environment primarily through their application as herbicides and as metabolic byproducts of other halogenated compounds. researchgate.netarizona.edu Their persistence and transformation in the environment are governed by both aerobic and anaerobic biodegradation processes. arizona.edu

Under aerobic conditions, many bacterial strains can utilize lower chlorinated benzoates as their sole source of carbon and electrons for growth. researchgate.netarizona.edu The degradation pathways employed by these microorganisms are diverse, often initiated by dioxygenases or hydrolytic dehalogenases. arizona.edu For instance, the degradation of 3-chlorobenzoic acid (3-CBA) can be initiated by benzoate-1,2-dioxygenase, leading to the formation of chlorocatechols. researchgate.net Some genetically modified organisms, such as Pseudomonas sp. B13 FR1 SN45P, have demonstrated the ability to completely mineralize 3-chlorobenzoic acid and 4-chlorobenzoic acid. nih.gov The degradation of benzoic acid derivatives can also occur in subcritical water, where compounds like anthranilic acid undergo decarboxylation to form aniline (B41778). researchgate.net

Anaerobic degradation of chlorinated benzoates typically involves reductive dechlorination, where the compound is used as an electron acceptor by halorespiring bacteria. researchgate.netarizona.edu A well-documented example is the dechlorination of 3-chlorobenzoate (B1228886) to benzoate (B1203000) by Desulfomonile tiedjei. arizona.edu This process is crucial as the resulting benzoate can be further mineralized by other members of the microbial community. arizona.edu Studies with denitrifying populations have shown complete degradation of 3-CBA under specific concentrations. researchgate.net The rate of degradation is influenced by the degree of chlorine substitution, with isomers containing more than four chlorines being less susceptible to breakdown. asm.org

The environmental fate of sodium benzoate, a related compound, is essentially that of benzoic acid in aqueous environments. regulations.gov Benzoic acid is readily biodegradable and does not undergo significant hydrolysis or photolysis. regulations.gov

Table 1: Microbial Degradation of Selected Chlorinated Benzoates

CompoundConditionDegradation Pathway/MechanismKey Intermediates/ProductsReference Organism(s)Citations
3-Chlorobenzoic Acid (3-CBA)AerobicDioxygenation3-Chlorocatechol, 4-ChlorocatecholPseudomonas sp. researchgate.net
3-Chlorobenzoic Acid (3-CBA)Anaerobic (Denitrifying)Reductive DechlorinationBenzoateDenitrifying bacterial population researchgate.net
4-Chlorobenzoic Acid (4-CBA)AerobicMineralization---Pseudomonas sp. B13 FR1 SN45P nih.gov
Dichloro- and TrichlorobenzoatesAnaerobicReductive DechlorinationLower chlorinated benzoates, BenzoateAnaerobic sediment microorganisms researchgate.netarizona.edu
2,4,4'-TrichlorobiphenylAerobicOxidative degradationDichlorobenzoic acidAcinetobacter sp. P6 asm.org

Ecotoxicological Impact Assessment of Related Compounds

The ecotoxicological impact of chlorinated aromatic compounds, a class that includes derivatives of methyl 2-amino-4-chlorobenzoate (B8601463), is a significant environmental concern. mdpi.com These substances, including chlorinated anilines like 4-chloroaniline (B138754) and 3,4-dichloroaniline, are recognized for their potential to disrupt aquatic ecosystems. mdpi.com Sediments often act as sinks for these contaminants, leading to potential long-term exposure for benthic organisms. sccwrp.org

Chlorinated aromatic hydrocarbons are persistent in the environment and can be toxic to a wide range of organisms, including humans. taylorandfrancis.com Their effects can include carcinogenicity, mutagenicity, and teratogenicity. wikipedia.org Some chlorinated polycyclic aromatic hydrocarbons (Cl-PAHs) have been shown to possess greater mutagenic activity and dioxin-like toxicity than their parent compounds. wikipedia.org These compounds can activate the aryl-hydrocarbon receptor (AhR), leading to adverse changes in cellular function. wikipedia.org

Studies on chlorinated aniline derivatives have demonstrated a range of ecotoxicological effects, including disruptions in behavior, growth, reproduction, and development in various aquatic species. mdpi.com Although there is substantial research highlighting the hazardous effects of these compounds, information on their impact at environmentally relevant concentrations remains limited. mdpi.com The toxicity of aromatic amines like 4-chloroaniline to fish does not always appear to be dependent on metabolic activation. nih.gov

Table 2: Ecotoxicological Effects of Related Chlorinated Aromatic Compounds

Compound/ClassOrganism/SystemObserved EffectsCitations
4-Chloroaniline (4-CA) & 3,4-Dichloroaniline (3,4-DCA)Aquatic SpeciesDisruption of behavior, growth, reproduction, and development. mdpi.com mdpi.com
Polychlorinated Biphenyls (PCBs)Animals and HumansNeurological disorders, immunotoxic effects, reproductive anomalies. taylorandfrancis.com taylorandfrancis.com
Chlorinated Polycyclic Aromatic Hydrocarbons (Cl-PAHs)GeneralMutagenicity, aryl-hydrocarbon receptor (AhR) activity, dioxin-like toxicity. wikipedia.org wikipedia.org
Chlorinated HydrocarbonsAquatic SystemsPotential for biological impairment in riverine and estuarine sediments. sccwrp.org sccwrp.org

Toxicological Mechanisms of Action of Aminochlorobenzoic Acid Derivatives

The toxicological mechanisms of aminochlorobenzoic acid derivatives and structurally similar compounds, such as chloroanilines and aminobenzoic acids, involve various interactions at the cellular and molecular level.

A significant mechanism of toxicity for chloroanilines is the induction of methemoglobinemia. nih.gov For example, p-chloroaniline exposure can lead to the oxidation of its hydroxylamine (B1172632) metabolite, which creates oxidant stress on hemoglobin. nih.gov This is similar to the mechanism observed with aniline. nih.gov The metabolic pathway for p-chloroaniline often involves C-hydroxylation and N-acetylation. nih.gov

Aminobenzoic acid derivatives can interfere with essential biochemical pathways. In bacteria like E. coli, p-aminobenzoic acid (PABA) derivatives can act as antagonists in the folate-synthesizing system by forming analogues of dihydropteroic acid. nih.gov The ability of these derivatives to be incorporated into this pathway is largely dependent on their ionization rather than their lipophilic properties. nih.gov

At a more fundamental level, aminobenzoic acid derivatives have been shown to affect protein synthesis. Studies using E. coli ribosomes revealed that these monomers can be accommodated within the active site but fail to trigger the necessary conformational changes for efficient peptide bond formation, a process known as the induced-fit mechanism. acs.org This obstruction can diminish the reactivity of the ribosome. acs.org

Furthermore, some derivatives of aminobenzoic acid have been investigated for their therapeutic potential by targeting inflammatory pathways. For instance, a synthetic para-aminobenzoic acid derivative, DAB-2-28, has been shown to inhibit pro-inflammatory signaling pathways like IL6/STAT3 and TNFα/NFκB and reduce the invasive capacity of breast cancer cells. mdpi.com Other studies have explored the anti-tumor activity of chloroethylnitrosoureas derived from amino acids, noting that their efficacy and toxicity profiles are influenced by their pharmacokinetic behavior. nih.gov The metabolism of local anesthetics like procaine, which is an ester of PABA, results in the formation of PABA, and allergic reactions are often attributed to this metabolite. wikipedia.orgwikipedia.org

Table 3: Toxicological Mechanisms of Related Amino- and Chloro- Aromatic Compounds

Compound/ClassMechanism of ActionCellular/Biochemical EffectModel SystemCitations
p-ChloroanilineOxidant StressMethemoglobin formationHuman nih.gov
p-Aminobenzoic Acid (PABA) DerivativesEnzyme InhibitionAntagonism of folate synthesisE. coli nih.gov
Aminobenzoic Acid DerivativesRibosome InterferenceObstruction of the induced-fit mechanism in the peptidyl transferase centerE. coli Ribosome acs.org
DAB-2-28 (p-aminobenzoic acid derivative)Signal Pathway InhibitionInhibition of IL6/STAT3 and TNFα/NFκB pathwaysHuman Breast Cancer Cells mdpi.com
Chloroethylnitrosourea-amino acid derivativesAntineoplastic ActivityBone marrow damage, anti-tumor effectsMouse Models nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.